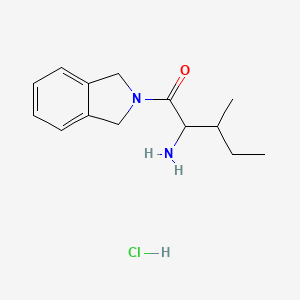
2-(3-Bromo-2-pyridyl)acetic acid hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Bromo-2-pyridyl)acetic acid hydrochloride is a chemical compound with the molecular formula C7H7BrNO2·HCl and a molecular weight of 252.49 g/mol . It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its high purity and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-pyridyl)acetic acid hydrochloride typically involves the bromination of 2-pyridylacetic acid. The reaction is carried out using N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator . The reaction conditions usually include a solvent such as carbon tetrachloride (CCl4) and a temperature range of 60-80°C.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis process, ensuring the reaction conditions are optimized for large-scale production. This includes using industrial-grade reagents and solvents, and employing continuous flow reactors to maintain consistent reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-Bromo-2-pyridyl)acetic acid hydrochloride undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form various oxidation products, depending on the oxidizing agent used.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, thiols, and other nucleophiles. The reaction conditions typically involve a polar aprotic solvent like dimethyl sulfoxide (DMSO) and a base such as potassium carbonate (K2CO3).
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2). The reaction conditions vary depending on the desired oxidation product.
Major Products
Substitution Products: Depending on the nucleophile used, the major products can include 2-(3-substituted-2-pyridyl)acetic acid derivatives.
Oxidation Products: The major products can include various oxidized forms of the original compound, such as carboxylic acids or ketones.
Applications De Recherche Scientifique
2-(3-Bromo-2-pyridyl)acetic acid hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 2-(3-Bromo-2-pyridyl)acetic acid hydrochloride involves its interaction with specific molecular targets. The bromine atom in the compound can participate in halogen bonding, which can influence the binding affinity to various biological targets . The compound can also act as an inhibitor of certain enzymes, affecting their activity and function .
Comparaison Avec Des Composés Similaires
Similar Compounds
Uniqueness
2-(3-Bromo-2-pyridyl)acetic acid hydrochloride is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and binding properties compared to other pyridylacetic acid derivatives. This makes it particularly useful in applications requiring specific halogen interactions or substitutions.
Propriétés
Formule moléculaire |
C7H7BrClNO2 |
|---|---|
Poids moléculaire |
252.49 g/mol |
Nom IUPAC |
2-(3-bromopyridin-2-yl)acetic acid;hydrochloride |
InChI |
InChI=1S/C7H6BrNO2.ClH/c8-5-2-1-3-9-6(5)4-7(10)11;/h1-3H,4H2,(H,10,11);1H |
Clé InChI |
DXNGEJZLGSYPAA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(N=C1)CC(=O)O)Br.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-[[3,5-Dihydroxy-2-methyl-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-4-yl]oxymethyl]oxane-2,3,4,5-tetrol](/img/structure/B12102565.png)


![2-[4-(4-Methoxyphenyl)piperazin-1-yl]ethan-1-amine dihydrochloride](/img/structure/B12102589.png)










